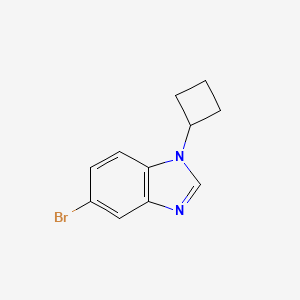

5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

5-bromo-1-cyclobutylbenzimidazole |

InChI |

InChI=1S/C11H11BrN2/c12-8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2 |

InChI Key |

GERNMXFVMFIXSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C=NC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Reactions of 5 Bromo 1 Cyclobutyl 1h 1,3 Benzodiazole

Reactivity of the Bromo-Substituent

The bromine atom at the C-5 position of the benzodiazole ring is a key handle for a variety of synthetic modifications. Its reactivity is significantly influenced by the electron-withdrawing nature of the fused imidazole (B134444) ring, which activates the C-Br bond towards several classes of reactions. nih.govsemanticscholar.org

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole, although it often requires forcing conditions. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The electron-deficient nature of the benzimidazole (B57391) ring system helps to stabilize this negatively charged intermediate, facilitating the substitution. libretexts.orgjuniperpublishers.com

For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-poor. libretexts.org The presence of the fused imidazole ring provides some activation. nih.govsemanticscholar.org Reactions are typically performed with strong nucleophiles, such as alkoxides, thiolates, and amines, often at elevated temperatures. nih.gov For instance, studies on the analogous 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govnih.govthiadiazole) show that reactions with amines like morpholine (B109124) or piperidine (B6355638) can proceed to completion, with the reaction rate being highly dependent on the solvent and temperature. nih.govsemanticscholar.org It was noted that heating in solvents like DMF or acetonitrile (B52724) enhances the reaction yield. semanticscholar.org However, some O-nucleophiles, such as water and simple alcohols, may be unreactive even under heating. nih.gov

Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions This table is illustrative, based on the general reactivity of similar bromo-heterocyclic compounds.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Morpholine | 5-(Morpholin-4-yl)-1-cyclobutyl-1H-1,3-benzodiazole |

| Amine | Piperidine | 5-(Piperidin-1-yl)-1-cyclobutyl-1H-1,3-benzodiazole |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-1-cyclobutyl-1H-1,3-benzodiazole |

| Alkoxide | Sodium methoxide | 5-Methoxy-1-cyclobutyl-1H-1,3-benzodiazole |

The bromo-substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering broad synthetic utility. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming aryl-aryl or aryl-vinyl bonds. nih.gov It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For related bromo-substituted N-heterocycles like 5-bromoindazoles, catalysts such as Pd(dppf)Cl₂ have proven effective, using bases like K₂CO₃ in solvents like dimethoxyethane at elevated temperatures. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields. nih.govuzh.ch

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent. This reaction is known for its tolerance of a wide range of functional groups. Studies on similar electron-deficient bromo-heterocycles have shown that catalysts like PdCl₂(PPh₃)₂ are effective, typically using toluene (B28343) as a solvent under reflux conditions. nih.gov

Buchwald-Hartwig Amination: This reaction provides a direct and versatile method for the synthesis of aryl amines by forming a carbon-nitrogen bond. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. wikipedia.orgresearchgate.net The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, BINAP) has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of primary and secondary amines under mild conditions. wikipedia.orgresearchgate.net For base-sensitive heterocyclic halides, the use of moderate bases can be crucial to prevent decomposition of the starting material. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative, based on established methods for analogous bromo-heterocyclic compounds.

| Reaction Name | Coupling Partner | Catalyst (Example) | Base (Example) | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1-Cyclobutyl-5-phenyl-1H-1,3-benzodiazole |

| Stille | Tributyl(thien-2-yl)stannane | PdCl₂(PPh₃)₂ | - | 1-Cyclobutyl-5-(thien-2-yl)-1H-1,3-benzodiazole |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | N-Phenyl-1-cyclobutyl-1H-1,3-benzodiazol-5-amine |

| Buchwald-Hartwig | Morpholine | Pd₂ (dba)₃ / BINAP | NaOtBu | 5-(Morpholin-4-yl)-1-cyclobutyl-1H-1,3-benzodiazole |

Modern synthetic chemistry increasingly utilizes direct C-H functionalization as an atom-economical method for forming new bonds. mdpi.com In the context of this compound, the positions adjacent to the bromo group (C-4 and C-6) are potential sites for direct arylation or other C-H functionalization reactions. These reactions are typically palladium-catalyzed and can proceed via a concerted metalation-deprotonation (CMD) mechanism. mdpi.com The directing effect could be influenced by the bromo substituent itself or by coordination of the palladium catalyst to the N-3 atom of the imidazole ring, guiding the functionalization to a nearby C-H bond. mdpi.comchemrxiv.org Such strategies have been successfully applied to various heterocyclic systems, enabling the regioselective introduction of aryl groups without the need for pre-functionalization of the C-H bond. mdpi.comnih.gov

Reactivity of the 1H-1,3-Benzodiazole Heterocyclic System

The benzodiazole (benzimidazole) core possesses its own characteristic reactivity, allowing for further modifications on both the benzene (B151609) and imidazole portions of the molecule.

The benzimidazole ring system is generally considered electron-deficient and is thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org However, under forcing conditions, EAS reactions such as nitration or halogenation can occur. The directing influence of the fused imidazole ring and the existing bromo and N-cyclobutyl substituents would determine the position of the incoming electrophile. The N-1 cyclobutyl group and the C-5 bromo group would likely direct incoming electrophiles to the C-4, C-6, or C-7 positions. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

The 1H-1,3-benzodiazole system is named with the assumption of a hydrogen on one of the nitrogen atoms. nih.gov In this compound, the N-1 position is occupied by the cyclobutyl group. The remaining nitrogen at the N-3 position possesses a lone pair of electrons and is nucleophilic. nih.gov This site is available for various functionalization reactions. nih.govnih.gov Alkylation, acylation, or arylation can be achieved at the N-3 position, although this would result in the formation of a positively charged benzimidazolium salt. Such derivatizations are common in the synthesis of N-heterocyclic carbene (NHC) precursors and ionic liquids. The reactivity at this nitrogen is a key feature of the broader family of N-substituted benzimidazoles.

Metalation and Directed Lithiation Strategies for Further Functionalization

The functionalization of the this compound scaffold can be effectively achieved through metalation and directed lithiation strategies. These methods leverage the inherent electronic properties of the benzimidazole ring system to introduce a variety of substituents with high regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho-position. baranlab.orgwikipedia.org In the case of 1,3-benzodiazole derivatives, the nitrogen atoms of the imidazole ring act as Lewis basic sites, interacting with the Lewis acidic lithium of reagents like n-butyllithium. wikipedia.org This interaction, known as a complex-induced proximity effect (CIPE), directs the deprotonation to specific positions on the aromatic ring. baranlab.org

For this compound, several competing lithiation pathways exist:

C2-Lithiation: The most acidic proton in N-substituted benzimidazoles is typically at the C2 position. nih.gov Deprotonation at this site is common and provides a direct route to introduce substituents between the two nitrogen atoms.

C7-Lithiation: The N1-cyclobutyl group can direct lithiation to the adjacent C7 position of the benzene ring. The efficacy of this direction depends on the strength of the coordination between the nitrogen and the lithium reagent.

Halogen-Metal Exchange: The bromine atom at the C5 position offers a different pathway for functionalization via halogen-metal exchange. Using organolithium reagents at low temperatures can selectively replace the bromine with lithium, creating a nucleophilic center at C5. This method is often faster than C-H deprotonation.

The choice of reaction conditions, particularly the organolithium reagent (n-BuLi, sec-BuLi, t-BuLi), solvent, and temperature, determines the outcome of these competing reactions. baranlab.org For instance, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can favor C-H abstraction, while n-BuLi might favor halogen-metal exchange. uwindsor.ca The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce new functional groups such as alkyl, aryl, carboxyl, or silyl (B83357) moieties. baranlab.org

| Strategy | Position of Functionalization | Typical Reagent | Potential Electrophiles (E+) | Resulting Product |

|---|---|---|---|---|

| Directed Lithiation | C2 | n-BuLi or LDA | Alkyl halides, Aldehydes, CO2, Silyl chlorides | 2-Substituted-5-bromo-1-cyclobutyl-1H-1,3-benzodiazole |

| Directed Lithiation | C7 | sec-BuLi/TMEDA | Alkyl halides, Aldehydes, CO2, Silyl chlorides | 7-Substituted-5-bromo-1-cyclobutyl-1H-1,3-benzodiazole |

| Halogen-Metal Exchange | C5 | n-BuLi or t-BuLi at low temp. | Alkyl halides, Aldehydes, CO2, Silyl chlorides | 5-Substituted-1-cyclobutyl-1H-1,3-benzodiazole |

Transformations Involving the N1-Cyclobutyl Group

The N1-cyclobutyl substituent plays a significant role in the molecule's properties and reactivity, influencing both the stability of the compound and offering potential sites for further chemical modification.

Stability and Selective Cleavage of the N-Cyclobutyl Bond

However, the N-cyclobutyl bond can be cleaved under specific, often harsh, chemical conditions. The cleavage of C-N bonds is a known transformation in various heterocyclic systems, often requiring reductive or oxidative methods. mdpi.comnuph.edu.ua For instance, N-dealkylation of N-cyclopropylamines, a related strained ring system, has been shown to proceed through a single electron transfer (SET) oxidation mechanism, leading to the fragmentation of the cyclopropyl (B3062369) ring. nih.gov A similar oxidative pathway could potentially be applied to cleave the N-cyclobutyl group from the benzimidazole ring. Alternatively, reductive cleavage methods, perhaps employing strong reducing agents, could also achieve this transformation. The selective cleavage of this bond without degrading the benzimidazole core remains a synthetic challenge that requires carefully controlled conditions.

Functionalization of the Cyclobutyl Ring System

Direct functionalization of the cyclobutyl ring attached to the benzimidazole nitrogen is a synthetically challenging task. The C-H bonds of the saturated cyclobutyl ring are generally inert. However, modern synthetic methods offer potential, albeit underexplored, pathways.

One potential strategy involves photoredox catalysis, which has been used to activate and cleave the C-C bonds of strained cyclopropane (B1198618) rings to form new C-heteroatom bonds. nih.gov While cyclobutanes are less strained than cyclopropanes, similar principles of strain-release-driven reactivity might be harnessed under specific catalytic conditions.

Another approach could be through radical-based reactions or transition-metal-catalyzed C(sp³)–H activation. These advanced methods are designed to selectively activate and functionalize saturated hydrocarbon systems, but their application to the N-cyclobutyl group on a benzimidazole scaffold is not well-documented and would require significant methodological development. Such transformations would likely compete with reactions on the more reactive benzimidazole ring itself. Therefore, achieving selective functionalization of the cyclobutyl moiety remains a significant area for future research.

Reaction Mechanisms and Kinetic Studies of Key Transformations in 1,3-Benzodiazole Chemistry

Understanding the reaction mechanisms and kinetics of key transformations is crucial for optimizing synthetic routes and controlling product outcomes in 1,3-benzodiazole chemistry. researchgate.net

The mechanism of directed ortho-metalation (DoM), as discussed in section 3.2.3, proceeds through the formation of a pre-lithiation complex. baranlab.orgwikipedia.org The Lewis basic nitrogen of the imidazole ring coordinates to the lithium ion of the alkyllithium reagent, positioning the base for a kinetically favored deprotonation at the ortho C-H bond (C2 or C7). baranlab.orguwindsor.ca This is a classic example of a complex-induced proximity effect (CIPE). baranlab.org In contrast, halogen-metal exchange at C5 occurs via a different pathway, involving nucleophilic attack of the organolithium reagent on the bromine atom.

Mechanisms for the functionalization of the benzimidazole ring often fall into standard categories of aromatic chemistry. For example, after lithiation, the subsequent reaction with an electrophile is an electrophilic substitution on the lithiated carbanion. wikipedia.org Other transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) on the 5-bromo position, proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Kinetic studies provide valuable data on reaction rates, activation energies, and the influence of various parameters like temperature, concentration, and catalysts. researchgate.net Such studies, often monitored by techniques like UV-Vis spectrophotometry or NMR spectroscopy, are essential for elucidating reaction mechanisms and optimizing conditions for the synthesis and transformation of complex molecules like this compound. researchgate.netmdpi.com

Structural Elucidation Methodologies for 5 Bromo 1 Cyclobutyl 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement within a molecule. For 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The aromatic region of the spectrum is expected to show signals for the three protons on the benzimidazole (B57391) ring. The proton at the C2 position (H-2), being situated between two nitrogen atoms, would appear as a singlet at the most downfield position, anticipated in the range of δ 8.0-8.2 ppm. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will exhibit characteristic splitting patterns due to spin-spin coupling. The H-4 proton, adjacent to the bromine atom, would likely appear as a doublet. The H-7 proton would also be a doublet, while the H-6 proton, coupled to both H-4 and H-7, would present as a doublet of doublets.

The cyclobutyl group protons will exhibit complex multiplets in the aliphatic region of the spectrum. The methine proton attached to the nitrogen (N-CH) would be the most deshielded of this group, likely appearing as a multiplet. The remaining methylene (B1212753) protons of the cyclobutyl ring would resonate at higher fields, also as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | s (singlet) | - |

| H-4 | 7.6 - 7.8 | d (doublet) | ~2.0 |

| H-6 | 7.3 - 7.5 | dd (doublet of doublets) | ~8.5, ~2.0 |

| H-7 | 7.5 - 7.7 | d (doublet) | ~8.5 |

| N-CH (cyclobutyl) | 4.8 - 5.2 | m (multiplet) | - |

| CH₂ (cyclobutyl) | 1.8 - 2.6 | m (multiplet) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The carbon of the C=N group (C-2) is expected to be the most deshielded, appearing significantly downfield. The quaternary carbons of the benzene ring (C-3a, C-5, and C-7a) will also have distinct chemical shifts, with the carbon bearing the bromine atom (C-5) being influenced by the halogen's electronic effects. The remaining CH carbons of the aromatic ring (C-4, C-6, and C-7) will resonate at higher fields. The carbons of the cyclobutyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 142 - 145 |

| C-3a | 135 - 138 |

| C-4 | 125 - 128 |

| C-5 | 115 - 118 |

| C-6 | 122 - 125 |

| C-7 | 112 - 115 |

| C-7a | 143 - 146 |

| N-CH (cyclobutyl) | 50 - 55 |

| CH₂ (cyclobutyl) | 28 - 32 |

| CH₂ (cyclobutyl) | 15 - 18 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To confirm the assignments made from one-dimensional spectra and to establish the complete molecular structure, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between H-6 and H-7, and between H-6 and H-4, confirming their adjacent positions on the benzene ring. It would also show the complex coupling network within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 to C-2, H-4 to C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the H-2 proton would show a correlation to the C-3a and C-7a quaternary carbons, confirming the imidazole (B134444) ring fusion. The N-CH proton of the cyclobutyl group would show correlations to C-7a and C-2, confirming its point of attachment to the benzimidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationship between the N-CH proton of the cyclobutyl group and the H-7 proton of the benzimidazole ring, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₁BrN₂), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M+H]⁺ | 251.0182 | 253.0162 |

Modern "soft" ionization techniques are essential for obtaining data on intact molecular ions, which can be prone to fragmentation with older methods.

ESI (Electrospray Ionization): This is a widely used technique for polar and thermally labile molecules. For the analysis of this compound, ESI would likely produce a strong signal for the protonated molecule, [M+H]⁺. By adjusting the cone voltage, controlled fragmentation can be induced to provide structural information (MS/MS).

MALDI (Matrix-Assisted Laser Desorption/Ionization): While more commonly used for larger biomolecules, MALDI could also be employed. The compound would be co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and the formation of molecular ions.

Analysis of the fragmentation patterns obtained from MS/MS experiments would further corroborate the structure. Expected fragmentation pathways would include the loss of the cyclobutyl group and characteristic cleavages of the benzimidazole ring system.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The structure of this compound comprises a benzimidazole core, a bromo-substituent on the benzene ring, and a cyclobutyl group attached to one of the nitrogen atoms. Each of these components will give rise to characteristic absorption bands in the IR spectrum.

Key Vibrational Modes and Expected Absorption Regions:

Aromatic C-H Stretching: The C-H bonds of the benzene portion of the benzimidazole ring are expected to show stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the cyclobutyl group will exhibit stretching vibrations typically in the 2980-2850 cm⁻¹ range. These are usually sharp and of medium to strong intensity.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond (C=N) of the imidazole ring and the carbon-carbon double bonds (C=C) of the benzene ring are expected to appear in the 1650-1450 cm⁻¹ region. These absorptions are characteristic of the aromatic and heteroaromatic systems.

N-H Vibrations: In the analog 5-Bromo-1H-benzimidazole, a broad N-H stretching band would be observed in the 3400-3200 cm⁻¹ region. researchgate.netdergipark.org.tr However, in this compound, this band will be absent due to the substitution of the hydrogen atom with the cyclobutyl group. The absence of this band is a key indicator of successful N-alkylation.

C-N Stretching: The stretching vibrations of the C-N single bonds, including the bond between the cyclobutyl group and the nitrogen atom, are expected in the 1350-1000 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration at lower frequencies, typically in the 700-500 cm⁻¹ region.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring and are expected in the 900-675 cm⁻¹ range.

The following table summarizes the predicted IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | Benzene Ring C-H | 3100 - 3000 | Medium |

| Aliphatic C-H Stretching | Cyclobutyl C-H | 2980 - 2850 | Strong |

| C=N Stretching | Imidazole Ring | 1650 - 1580 | Medium |

| Aromatic C=C Stretching | Benzene Ring | 1600 - 1450 | Variable |

| C-N Stretching | Imidazole Ring, N-Cyclobutyl | 1350 - 1000 | Medium |

| C-Br Stretching | C-Br | 700 - 500 | Strong |

| Aromatic C-H Out-of-Plane Bending | Benzene Ring C-H | 900 - 675 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed molecular structure. The expected findings from such an analysis would include:

Planarity of the Benzimidazole Core: X-ray studies of various benzimidazole derivatives have consistently shown that the fused benzene and imidazole rings form a nearly planar system. scilit.com

Conformation of the Cyclobutyl Ring: The cyclobutyl ring is not planar and typically adopts a puckered or "butterfly" conformation to relieve ring strain. The specific puckering angle and the orientation of the cyclobutyl ring relative to the benzimidazole plane would be determined.

Bond Lengths and Angles: The precise lengths of all bonds (C-C, C-N, C-H, C-Br) and the angles between them would be measured with high precision. These values can provide insights into the electronic nature of the bonds and the steric interactions within the molecule. For instance, the C-Br bond length is expected to be in the range of 1.85-1.95 Å.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the benzimidazole rings of adjacent molecules or other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.

The table below presents hypothetical, yet realistic, crystallographic parameters for this compound, based on known structures of similar molecules.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z (Molecules/unit cell) | 4 or 8 |

The definitive structural data from X-ray crystallography would serve as the ultimate proof of the compound's identity and stereochemistry.

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous structural elucidation of this compound relies on an integrated approach, combining the strengths of multiple methods. This typically involves the use of IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS), often corroborated by X-ray crystallography if suitable crystals can be obtained.

The integrated workflow would be as follows:

Mass Spectrometry (MS): The first step is often to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₁₁BrN₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a clear signature in the mass spectrum.

Infrared (IR) Spectroscopy: As detailed in section 4.3, the IR spectrum would confirm the presence of key functional groups (aromatic ring, aliphatic group, C-Br bond) and, importantly, the absence of an N-H bond, confirming the N-cyclobutyl substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information about the number and types of protons and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole ring and the aliphatic protons of the cyclobutyl group. The splitting patterns (coupling) between adjacent protons would help to establish the connectivity within the cyclobutyl ring and the substitution pattern on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would distinguish between the aromatic carbons of the benzimidazole ring and the aliphatic carbons of the cyclobutyl group.

X-ray Crystallography: As the ultimate arbiter of structure, X-ray crystallography (section 4.4) would provide the definitive three-dimensional arrangement of atoms in the solid state, confirming the connectivity established by NMR and MS.

By combining the information from these techniques, a complete and unambiguous picture of the structure of this compound can be constructed. The molecular formula from MS, the functional groups from IR, the proton and carbon framework from NMR, and the precise 3D geometry from X-ray crystallography together provide a robust and irrefutable structural proof.

Theoretical and Computational Investigations of 5 Bromo 1 Cyclobutyl 1h 1,3 Benzodiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the computational analysis of molecular systems. For 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to predict a wide range of molecular properties with a high degree of accuracy. nih.govnih.govresearchgate.net These calculations are foundational for geometry optimization, electronic structure analysis, and the simulation of spectroscopic data. The process typically involves using software packages like Gaussian to solve the quantum mechanical equations that describe the electronic behavior of the molecule. nih.gov

The first step in computational analysis is typically geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The optimization process also helps to identify different possible stable conformations (isomers) of the molecule. The resulting optimized structure is crucial as it forms the basis for all subsequent property calculations. nih.govnih.gov The stability of the optimized geometry is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzimidazoles This table illustrates the kind of data obtained from geometry optimization studies on similar molecules. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-N (imidazole) | 1.37 - 1.39 | - |

| C=N (imidazole) | 1.30 - 1.32 | - |

| C-Br | ~1.90 | - |

| C-C-C (in benzene (B151609) ring) | ~120 | ~120 |

| C-N-C (in imidazole (B134444) ring) | ~108 | ~108 |

Note: These are typical values based on studies of similar benzimidazole (B57391) derivatives. semanticscholar.org

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. nih.gov It uses a color scale to indicate regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the bromine atom, indicating these as potential sites for interaction with electrophiles.

Charge Distribution: Methods like Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to calculate the partial atomic charges on each atom in the molecule. nih.govnih.gov This information provides a quantitative measure of the charge distribution and helps in understanding the molecule's polarity and electrostatic interactions.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the vibrational modes, a theoretical spectrum can be generated. This simulated spectrum is an invaluable tool for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to particular molecular vibrations, such as C-H stretching, C=N stretching, or the vibrations of the cyclobutyl and benzimidazole rings. nih.gov Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational modes. researchgate.net

Table 2: Example Vibrational Mode Assignments for a Substituted Benzoxazole This table demonstrates how vibrational modes are assigned based on computational studies. Similar assignments would be made for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| CH₂ symmetric stretching | 2973 |

| CH₂ scissoring | 1433 |

| C-N stretching | 1228 |

| C-H in-plane bending | 1153 |

| CH₂ rocking | 960 |

Note: These values are for a different, but structurally related, molecule and serve as an illustrative example.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical chemical shifts can be obtained. These predicted values are then compared with experimental NMR data to aid in the structural elucidation of this compound. mdpi.comnih.gov This method is particularly useful for assigning complex spectra and for confirming the proposed structure of a newly synthesized compound. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis would be used to investigate:

Hybridization: It determines the hybridization of atomic orbitals involved in forming bonds.

Hyperconjugative Interactions: It quantifies the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, such as the delocalization of electron density from a bonding orbital to an antibonding orbital, are crucial for understanding the molecule's stability. nih.govsemanticscholar.org The stabilization energy (E(2)) associated with these interactions can be calculated to assess their significance.

Reaction Mechanism Elucidation through Computational Transition State Modeling and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational modeling can be used to:

Identify Transition States: By mapping the potential energy surface of a reaction, the structures of transition states (the highest energy point along the reaction coordinate) can be located and characterized.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

Map Reaction Pathways: The entire path from reactants to products, including any intermediates, can be modeled. This provides a detailed, step-by-step understanding of how the reaction occurs.

Aromaticity Analysis of the 1H-1,3-Benzodiazole Ring System

The aromaticity of the 1H-1,3-benzodiazole (benzimidazole) scaffold, which forms the core of this compound, is a key determinant of its stability and chemical properties. Aromaticity is a complex, multi-faceted concept that is evaluated using several computational descriptors, primarily focusing on geometric, magnetic, and electronic criteria.

Geometric and Magnetic Criteria for Aromaticity

The degree of π-electron delocalization in the fused ring system is commonly quantified using the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov Its mathematical form allows it to serve as a measure of similarity to benzene, the archetypal aromatic compound. nih.gov A HOMA value approaching 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system, and negative values imply anti-aromaticity. For fused systems like benzimidazole, HOMA can be calculated for each ring individually. The benzene part of the benzimidazole system generally retains high aromaticity, whereas the imidazole portion exhibits a lower, but still significant, degree of aromatic character.

Magnetic properties also provide a reliable measure of aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. It is typically calculated at the geometric center of a ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). researchgate.net Strongly negative NICS values (e.g., -10 ppm for benzene) are indicative of a significant diatropic ring current, which is a hallmark of aromaticity. researchgate.net Conversely, positive NICS values suggest anti-aromaticity.

Table 1: Key Indices for Aromaticity Assessment

| Index | Type | Interpretation |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric | Measures the deviation of bond lengths from an ideal aromatic reference. Values near +1 indicate high aromaticity; values near 0 are non-aromatic; negative values are anti-aromatic. nih.gov |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic | Probes the induced magnetic field at the center of a ring. Large negative values (e.g., < -4 ppm) indicate aromaticity; large positive values indicate anti-aromaticity. researchgate.net |

Predictive Modeling of Reactivity and Regioselectivity in Chemical Transformations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and regioselectivity of molecules like this compound. nih.govbiointerfaceresearch.com These models provide insights into the electronic structure, helping to identify the most probable sites for chemical attack.

Frontier Molecular Orbitals and Molecular Electrostatic Potential (MEP)

The reactivity of a molecule is often governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. biointerfaceresearch.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue-colored regions correspond to positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack. For this compound, the MEP map is expected to show a negative potential around the N3 atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The electron-withdrawing bromine atom would create a region of slightly positive potential nearby, while the π-rich benzene ring would exhibit a generally negative potential.

Conceptual DFT Reactivity Descriptors

To quantify global reactivity, conceptual DFT provides a set of descriptors derived from the variation of energy with respect to the number of electrons. mdpi.com Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices are invaluable for comparing the reactivity of different compounds and predicting the direction of charge transfer in a reaction. biointerfaceresearch.commdpi.com

Regioselectivity of Chemical Transformations

The substituents on the benzimidazole ring dictate the regioselectivity of reactions like electrophilic aromatic substitution. The fused imidazole ring acts as an activating group and directs incoming electrophiles to the benzene ring. The bromine atom at C5 is an electron-withdrawing group via induction but a weak deactivator that directs incoming electrophiles to the ortho and para positions. In this case, the C4 and C6 positions are ortho to the bromine, and the C7 position is para. The N-cyclobutyl group is an electron-donating group that increases the electron density of the entire ring system. The interplay of these electronic effects determines the most probable site of substitution. Computational models, such as those calculating Fukui functions or condensed atomic indices, can precisely predict that electrophilic attack is most favored at the C4 and C7 positions of the benzimidazole ring. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; higher values indicate greater reactivity. mdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer; higher values indicate lower reactivity. biointerfaceresearch.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Overall electrophilic nature of a molecule. mdpi.com |

Advanced Research Perspectives and Future Directions in 5 Bromo 1 Cyclobutyl 1h 1,3 Benzodiazole Chemistry

Exploration of Novel Synthetic Routes to Enhance Atom Economy and Sustainability

The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern organic chemistry. For benzimidazole (B57391) derivatives, which share the core structure of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole, research is actively moving away from traditional multi-step procedures that often involve harsh reagents and generate significant waste. The focus is now on one-pot syntheses and the use of green catalysts and solvents. nih.govbeilstein-journals.org

A significant advancement in this area is the adoption of protocols that maximize atom economy , a principle that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. monash.edu For instance, methods that utilize catalytic amounts of reagents are inherently more atom-economical. monash.edu Research into the synthesis of benzimidazole derivatives has highlighted the use of various catalysts that promote efficiency and can often be recovered and reused. organic-chemistry.orgnih.gov

Future synthetic strategies for this compound are expected to build upon these principles. Key areas of exploration include:

Metal-Free Catalysis: The use of organocatalysts or even catalyst-free systems under specific conditions (e.g., microwave irradiation) can circumvent the environmental and economic concerns associated with heavy metal catalysts. nih.gov Acetic acid has been successfully used as a catalyst in the metal-free synthesis of aryl-substituted benzimidazoles. nih.gov

Photocatalysis: Visible-light-mediated synthesis is an emerging green technology. The use of photocatalysts, such as Rose Bengal, has been shown to efficiently promote the condensation of o-phenylenediamines with aldehydes to form benzimidazoles, offering a mild and selective reaction pathway. acs.org

Aqueous Synthesis: Conducting reactions in water is highly desirable from a sustainability perspective. organic-chemistry.org Developing robust aqueous synthetic routes for N-alkylated bromo-benzodiazoles would represent a significant step forward.

| Synthetic Approach | Catalyst/Conditions | Key Advantages | Relevant Findings |

| Metal-Free Synthesis | Acetic Acid / Microwave | Environmentally friendly, avoids metal contamination | Efficient synthesis of aryl-substituted benzimidazoles. nih.gov |

| Photocatalysis | Rose Bengal / Visible Light | Mild reaction conditions, high selectivity | Successful condensation of various aldehydes with o-phenylenediamines. acs.org |

| Green Solvents | Water | Sustainable, low cost, reduced environmental impact | Demonstrated for the synthesis of certain benzimidazole derivatives. organic-chemistry.org |

| Solid-Supported Catalysis | Perchloric acid on silica-gel | Catalyst recyclability, ease of product isolation | Effective for selective synthesis of 1,2-disubstituted benzimidazoles. rsc.org |

Development of Advanced Functionalization Strategies for Structural Diversification

The ability to selectively introduce new functional groups onto the this compound core is crucial for creating a diverse library of compounds for various applications. The bromine atom at the 5-position serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, and amino substituents, respectively.

Beyond the bromo-substituent, direct C-H functionalization has emerged as a powerful tool for molecular editing, offering a more atom- and step-economical approach to diversification compared to traditional methods that require pre-functionalized starting materials. Future research will likely focus on developing regioselective C-H functionalization methods for the benzodiazole ring system. This would enable the introduction of functional groups at positions that are otherwise difficult to access.

Key strategies for structural diversification include:

Late-Stage Functionalization: This involves modifying a complex molecule, such as this compound, in the final steps of a synthesis. This approach is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, known for its high efficiency, selectivity, and mild reaction conditions. nih.gov This could be employed by introducing an azide (B81097) or alkyne functionality onto the benzodiazole scaffold.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants. This strategy allows for the rapid construction of complex molecules from simple precursors. acs.org

| Functionalization Strategy | Description | Potential Application for this compound |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Introduction of new substituents on the benzene (B151609) or imidazole (B134444) ring without pre-functionalization. |

| Late-Stage Functionalization | Modification of a complex molecule in the final synthetic steps. | Rapid generation of a library of derivatives for screening purposes. |

| Click Chemistry | Highly efficient and selective reactions, such as CuAAC. nih.gov | Linking the benzodiazole core to other molecular fragments. nih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single step. acs.org | Efficient assembly of complex benzodiazole-containing structures. |

Mechanistic Insights into Complex Reaction Pathways and Selectivity Control

A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and controlling selectivity. In the synthesis of N-substituted benzodiazoles, such as the target compound, a key challenge is controlling the regioselectivity of N-alkylation. Depending on the reaction conditions, alkylation can occur at either of the two nitrogen atoms of the imidazole ring.

Recent studies on the synthesis of 1,2-disubstituted benzimidazoles have shed light on the factors that govern selectivity. rsc.orgacs.org For example, the choice of catalyst and solvent can significantly influence the reaction pathway. nih.govrsc.org The use of solid-supported protic acids, like perchloric acid on silica (B1680970) gel, has been shown to favor the formation of 1,2-disubstituted products. rsc.org Similarly, fluorous alcohols such as trifluoroethanol can promote the selective formation of these isomers through hydrogen-bond-driven electrophilic activation. acs.org

Theoretical calculations, such as Density Functional Theory (DFT), are increasingly being used to elucidate reaction mechanisms and predict reactivity. beilstein-journals.org For instance, calculations have shown that the charge density on the carbonyl oxygen of an aldehyde substrate can impact the reaction pathway in the formation of benzimidazoles, influencing whether a mono- or di-condensation product is formed. nih.govbeilstein-journals.org

Future research in this area will likely involve a combination of experimental and computational studies to:

Map the potential energy surfaces of key reaction steps.

Identify and characterize transient intermediates and transition states.

Quantify the influence of substituents, catalysts, and solvents on reaction barriers and product distributions.

| Factor | Influence on Selectivity | Mechanistic Rationale |

| Catalyst | Solid-supported protic acids (e.g., HClO4–SiO2) can favor 1,2-disubstitution. rsc.org | Suppression or promotion of bis-imine formation. rsc.org |

| Solvent | Fluorous alcohols (e.g., trifluoroethanol) promote selective 1,2-disubstitution. acs.org | Hydrogen-bond-mediated activation of the in-situ formed bis-imine. acs.org |

| Substrate Electronics | Electron-deficient aldehydes may favor the formation of 2-substituted benzimidazoles. rsc.org | Influence on the stability of reaction intermediates. rsc.org |

| Theoretical Calculations | Charge density on the carbonyl oxygen of aldehydes impacts the reaction pathway. nih.govbeilstein-journals.org | Stronger coordination of electron-rich aldehydes to the catalyst facilitates double condensation. nih.govbeilstein-journals.org |

Application of Machine Learning and Artificial Intelligence in Predicting Synthesis and Reactivity Outcomes

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. researchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models that would be difficult for a human chemist to discern. nih.govjrfglobal.com

For a molecule like this compound, ML models could be trained to predict:

Reaction Yields: By inputting data on reactants, reagents, and reaction conditions, an ML model can predict the expected yield of a given transformation. jrfglobal.com

Regioselectivity: In C-H functionalization reactions, predicting the site of reaction is a significant challenge. ML models, particularly those incorporating 3D molecular structures, have shown promise in accurately predicting the regioselectivity of such reactions on heterocyclic compounds. nih.govdigitellinc.com

Optimal Reaction Conditions: AI algorithms can be used to explore a vast parameter space of solvents, catalysts, temperatures, and concentrations to suggest the optimal conditions for a desired reaction.

Retrosynthesis: AI-powered tools can propose synthetic pathways for a target molecule by working backward from the product to commercially available starting materials. jrfglobal.com

| AI/ML Application | Description | Impact on Benzodiazole Chemistry |

| Reaction Outcome Prediction | Algorithms trained on large reaction databases to predict products and yields. researchgate.net | Faster optimization of synthetic steps. |

| Regioselectivity Prediction | Models that analyze molecular features to predict the site of reaction in functionalization. nih.gov | Design of more selective and efficient synthetic strategies. |

| Synthesis Planning | AI tools that propose retrosynthetic pathways for target molecules. jrfglobal.com | Accelerates the design of novel synthetic routes. |

| In Silico Library Screening | Virtual screening of potential substrates and reagents for a given reaction. digitellinc.com | Identifies promising candidates for experimental validation, saving time and resources. |

Design of New Chemical Entities Based on the Benzodiazole Scaffold for Materials Science Applications (e.g., optoelectronic devices)

The benzodiazole core, as part of a larger conjugated system, has the potential to be a valuable building block for advanced materials. Related heterocyclic structures, such as benzothiazoles and benzoxazoles, have been incorporated into materials with interesting optical and electronic properties. nih.govresearchgate.net These properties are highly tunable through chemical modification, making them attractive for applications in optoelectronic devices.

The this compound scaffold can be systematically modified to create new chemical entities for materials science. For example:

Organic Light-Emitting Diodes (OLEDs): By extending the π-conjugation of the benzodiazole system through coupling reactions at the bromo-position, it may be possible to create molecules that exhibit strong luminescence. The cyclobutyl group could also influence the solid-state packing of the molecules, which is a critical factor for OLED performance. Recent work on benzimidazole derivatives has shown that they can exhibit high fluorescence quantum yields. eurekaselect.com

Fluorescent Probes: The benzothiazole (B30560) moiety, a close relative of benzodiazole, is a component of various fluorescent dyes. mdpi.com The electronic properties of the this compound could be tuned to develop novel fluorescent probes for bioimaging or chemical sensing.

Organic Photovoltaics (OPVs): The electron-deficient nature of the benzodiazole ring could be exploited in the design of acceptor materials for organic solar cells.

The design of these new materials will involve a synergistic approach, combining synthetic chemistry with photophysical characterization and device fabrication. The systematic variation of substituents on the benzodiazole core will allow for the fine-tuning of key properties such as absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility.

| Application Area | Design Strategy | Key Properties to Optimize |

| Organic Light-Emitting Diodes (OLEDs) | Extend π-conjugation, control solid-state packing. | High fluorescence quantum yield, suitable HOMO/LUMO levels, good thermal stability. eurekaselect.com |

| Fluorescent Probes | Introduce functionalities for specific analyte binding or environmental sensitivity. | High molar extinction coefficient, large Stokes shift, high quantum yield. mdpi.com |

| Organic Photovoltaics (OPVs) | Create donor-acceptor architectures. | Broad absorption spectrum, appropriate energy level alignment, high charge carrier mobility. |

| Mechanochromic Materials | Design molecules whose fluorescence changes upon mechanical stress. | Reversible changes in emission color and intensity with grinding or fuming. nih.gov |

Q & A

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z ~237 (M⁺) confirms the molecular formula C₁₀H₁₀BrN₂ .

What safety precautions are critical when handling brominated benzodiazoles like this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of bromine vapors, which are toxic and corrosive .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent degradation .

How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives using software like SHELXL?

Advanced Research Question

- Data Validation : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, which are common in brominated compounds due to halogen bonding .

- Hydrogen Bonding Analysis : Compare observed H-bond distances (typically 2.6–3.1 Å) with theoretical values from graph-set analysis to identify packing anomalies .

- Contradiction Resolution : If bond lengths conflict with DFT calculations, re-exclude outliers or apply restraints (e.g., DFIX) during refinement .

What strategies are effective for analyzing hydrogen bonding patterns in this compound crystals, and how do these interactions influence molecular packing?

Advanced Research Question

- Graph-Set Analysis : Classify H-bonds into motifs (e.g., R₂²(8) rings) to map supramolecular architectures. Bromine’s polarizability often induces C–H∙∙∙Br interactions, stabilizing layered structures .

- Crystal Engineering : Co-crystallize with hydrogen bond donors (e.g., carboxylic acids) to study how Br∙∙∙O/N interactions compete with traditional H-bonds .

- Impact on Properties : Strong H-bond networks correlate with higher melting points and reduced solubility in non-polar solvents .

How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction pathways?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic substitution sites. Bromine’s electron-withdrawing effect directs reactivity to the para position .

- Transition State Analysis : Use Gaussian’s IRC module to simulate nucleophilic attack pathways, identifying energy barriers for Suzuki-Miyaura coupling .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions and charge-transfer states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.